Methyl 2-methoxybenzoate
Overview
Description
Synthesis Analysis
The synthesis of compounds related to Methyl 2-methoxybenzoate involves various chemical routes and starting materials. For instance, the synthesis of 1-methyl-2-(3,4,5-trimethoxybenzoyl)-3-aminoindoles, which share a similar methoxybenzoate structure, was achieved by modifying the 2-aminoindole nucleus with different moieties and alkylating the indole nitrogen with small alkyl groups . Another synthesis route described the total synthesis of 12-methoxydihydrochelerythrine, starting from 7-methoxy-2-methylbenzo[b]furan, and involved multiple steps including aromatisation, oxidative cleavage, and reductive cyclisation .
Molecular Structure Analysis
The molecular structure of compounds related to Methyl 2-methoxybenzoate has been determined using various analytical techniques. Single-crystal X-ray diffraction was used to determine the structure of methyl 4-hydroxybenzoate and other related compounds, revealing extensive intermolecular hydrogen bonding and crystal packing . Theoretical calculations, including Hartree-Fock (HF) and Density Functional Theory (DFT), have been employed to predict the molecular geometry and vibrational frequencies, which were compared with experimental data .
Chemical Reactions Analysis
The chemical reactivity of methoxybenzoate derivatives can be inferred from studies on similar compounds. For example, the synthesis of tetrahydrofurans from α or γ-allyl-β-hydroxy esters was promoted by metachloroperoxybenzoic acid, indicating the potential for electrophilic cyclisation reactions . Schiff base compounds related to methoxybenzoates have been synthesized by condensation reactions, demonstrating the ability of these compounds to form stable configurations about double bonds .
Physical and Chemical Properties Analysis
The physical and chemical properties of Methyl 2- and 4-methoxybenzoates were studied both experimentally and computationally. Combustion calorimetry and thermogravimetry were used to obtain combustion and vaporization enthalpies, which allowed for the determination of standard molar enthalpies of formation in the gas phase . Computational methods, such as the Gaussian G4 composite method, were used to compute gas-phase enthalpies of formation and analyze electronic density and noncovalent interactions .
Scientific Research Applications
Thermochemical Properties
- Methyl 2-methoxybenzoate has been studied for its structural and thermochemical properties. These studies, both experimental and computational, include combustion and vaporization enthalpies, and standard molar enthalpies of formation in the gas phase (Flores et al., 2019).
Photochemical Reactions
- The compound has been involved in studies regarding the generation and quenching of singlet molecular oxygen, a process important in photostabilization and in understanding reactions under various environmental conditions (Soltermann et al., 1995).
Synthesis Applications
- Methyl 2-methoxybenzoate is a key component in the synthesis of various chemicals, demonstrating its significance in synthetic organic chemistry. Examples include its use in the synthesis of methyl 4-bromo-2-methoxybenzoate and as an intermediate in synthesizing other compounds (Chen Bing-he, 2008).
Conformation and Steric Effects
- The conformation and steric effects of methyl 2-methoxybenzoate have been analyzed through spectroscopic methods. This includes studies on intramolecular hydrogen bonding and its impact on the compound's properties (Exner et al., 1999).
Antimicrobial and Molluscicidal Activity
- Some derivatives of methyl 2-methoxybenzoate have been isolated from natural sources and studied for their antimicrobial and molluscicidal activities. This indicates potential applications in biologically active compounds (Orjala et al., 1993).
Chemical Reaction Studies
- It's also involved in studies of chemical reactions, such as those involving electron transfer with sulfur-centered nucleophiles. These studies contribute to understanding its reactivity and potential applications in less environmentally toxic herbicides (Uranga et al., 2012).
Metabolic Pathways
- Research has been conducted on the metabolism of methyl 2-methoxybenzoate by anaerobic bacteria, which is crucial for understanding its environmental fate and its role in biodegradation processes (Deweerd et al., 1988).
Safety And Hazards
Methyl 2-methoxybenzoate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is advised to avoid breathing dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. It should be used only outdoors or in a well-ventilated area .
properties
IUPAC Name |
methyl 2-methoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-11-8-6-4-3-5-7(8)9(10)12-2/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFYHAAAQPNMZHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5047087 | |
Record name | Methyl 2-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5047087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless or pale yellow liquid with a warm, herbaceous, floral, spicy odour | |
Record name | Methyl o-methoxybenzoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/796/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
254.00 to 255.00 °C. @ 760.00 mm Hg | |
Record name | Methyl 2-methoxybenzoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032605 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
very slightly soluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |
Record name | Methyl o-methoxybenzoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/796/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.144-1.160 | |
Record name | Methyl o-methoxybenzoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/796/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Methyl 2-methoxybenzoate | |
CAS RN |
606-45-1 | |
Record name | Methyl 2-methoxybenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=606-45-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Dimethyl salicylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000606451 | |
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Record name | Methyl 2-methoxybenzoate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406256 | |
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Record name | Benzoic acid, 2-methoxy-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
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Record name | Methyl 2-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5047087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl o-anisate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.199 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | DIMETHYL SALICYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SB18J2MCQL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Methyl 2-methoxybenzoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032605 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
48.00 to 49.00 °C. @ 760.00 mm Hg | |
Record name | Methyl 2-methoxybenzoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032605 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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